1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one
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Overview
Description
1,3-Dibenzyl-4’,4’,8’-trimethyl-6’-(4-morpholinylmethyl)-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex heterocyclic compound with a unique spiro structure. Let’s break down its features:
Spiro Structure: The compound contains a spirocyclic moiety, where two rings share a single atom (the spiro center). This arrangement imparts rigidity and influences its chemical properties.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
Morpholine Incorporation:
Benzyl Group Addition:
Chemical Reactions Analysis
1,3-Dibenzyl-4’,4’,8’-trimethyl-6’-(4-morpholinylmethyl)-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one undergoes various reactions:
Oxidation: Oxidative transformations of the benzyl groups.
Reduction: Reduction of the imidazolidine ring or other functional groups.
Substitution: Nucleophilic substitutions at the morpholine nitrogen.
Major Products: These reactions yield derivatives with modified benzyl or morpholine substituents.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Potential interactions with cellular receptors, enzymes, or signaling pathways.
- Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its spirocyclic structure sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C35H40N4O2 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1',3'-dibenzyl-6,11,11-trimethyl-9-(morpholin-4-ylmethyl)spiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one |
InChI |
InChI=1S/C35H40N4O2/c1-26-20-30-29(25-36-16-18-41-19-17-36)22-34(2,3)39-32(30)31(21-26)35(33(39)40)37(23-27-10-6-4-7-11-27)14-15-38(35)24-28-12-8-5-9-13-28/h4-13,20-22H,14-19,23-25H2,1-3H3 |
InChI Key |
CHPFQBBAKVTGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2CN5CCOCC5)(C)C)N(CCN4CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
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